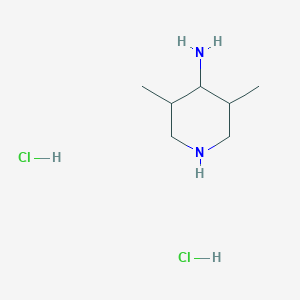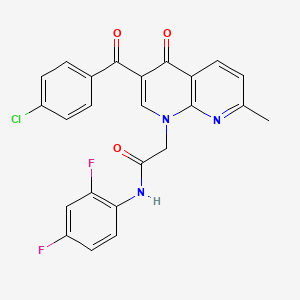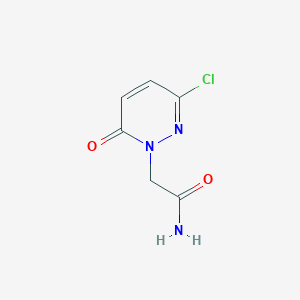![molecular formula C25H28N2O2S B2973742 N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide CAS No. 955640-62-7](/img/structure/B2973742.png)
N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activity . They are important building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . It’s an important heterocyclic scaffold found in natural products as well as pharmaceutically active agents .Chemical Reactions Analysis
Thiophene derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hypoglycemic Activities
A study on adamantane-isothiourea hybrid derivatives, which are structurally related to the compound , showed significant antimicrobial activity against pathogenic bacteria and fungi. Additionally, some of these compounds exhibited potent hypoglycemic activity in diabetic rat models, suggesting their potential in developing treatments for diabetes and infections (L. H. Al-Wahaibi et al., 2017).
Catalytic Synthesis
The catalytic synthesis of N-aryladamantane-1-carboxamides, closely related to the compound of interest, has been explored using phosphorus trichloride. This research highlights the efficiency of using phosphorus trichloride in synthesizing carboxamide derivatives, which can be crucial in developing new materials and pharmaceuticals (E. V. Shishkin et al., 2020).
Heterocyclization Reagents
Research into cyanoselenoacetamide has led to new methods for synthesizing propane-bis(thioamide), which is instrumental in producing thiazoles and various tetrahydroisoquinoline derivatives. This demonstrates the compound's role in facilitating complex organic reactions and synthesizing novel heterocyclic compounds (I. V. Dyachenko & M. V. Vovk, 2013).
Polymer Science
The synthesis and characterization of polyamide-imides containing pendent adamantyl groups indicate the importance of such structures in developing advanced materials. These polymers, related to the compound through the adamantane moiety, exhibit exceptional thermal stability and mechanical properties, making them suitable for high-temperature applications (D. Liaw & Been-Yang Liaw, 2001).
Anticancer Research
A study on 1,8-Naphthalimide derivatives incorporating non-protein amino acids, including structures similar to the compound of interest, revealed notable cytotoxic activity against human tumor cell lines. This suggests potential applications in designing new anticancer agents (M. Marinov et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c28-23(22-2-1-7-30-22)27-6-5-19-3-4-21(11-20(19)15-27)26-24(29)25-12-16-8-17(13-25)10-18(9-16)14-25/h1-4,7,11,16-18H,5-6,8-10,12-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFXXFRDXRFEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973659.png)



![N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2973665.png)
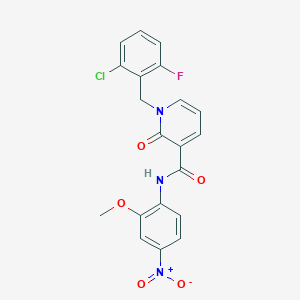
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2973667.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2973672.png)
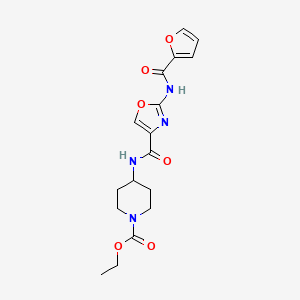
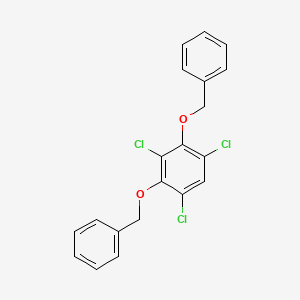
![Methyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2973676.png)
